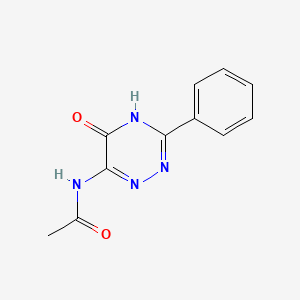
N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide is a heterocyclic compound that features a triazine ring fused with a phenyl group and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the intermediate, which is then cyclized with acetic anhydride to yield the target compound. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced triazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetic acid, while substitution reactions can produce a variety of functionalized triazine derivatives.
科学的研究の応用
N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide
- N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides
- N- [2,2,2-trichloro-1- (5-oxo-4-phenyl-5,6-dihydro-4H- [1,3,4]thiadiazin-2-ylamino)ethyl]acetamide
Uniqueness
N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide is unique due to its specific triazine ring structure fused with a phenyl group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89730-65-4 |
|---|---|
分子式 |
C11H10N4O2 |
分子量 |
230.22 g/mol |
IUPAC名 |
N-(5-oxo-3-phenyl-4H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C11H10N4O2/c1-7(16)12-10-11(17)13-9(14-15-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15,16)(H,13,14,17) |
InChIキー |
XRLHVSQINKKZIB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN=C(NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


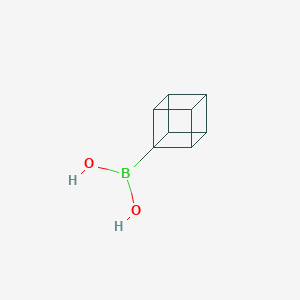
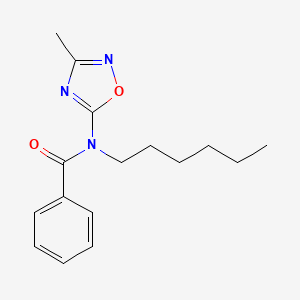
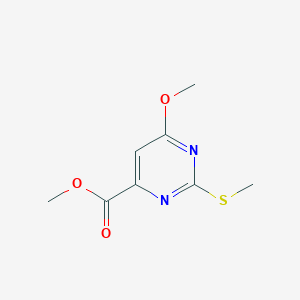
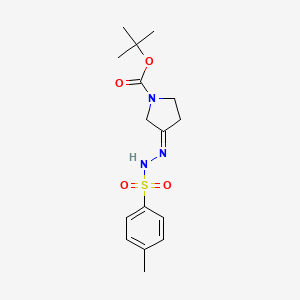
![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)
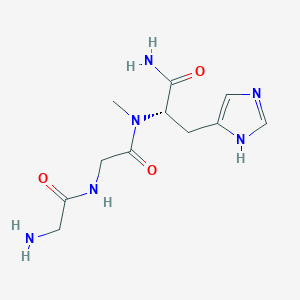


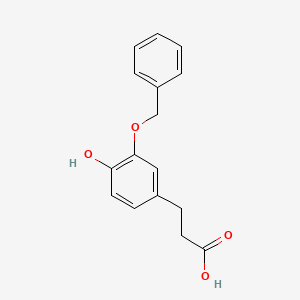
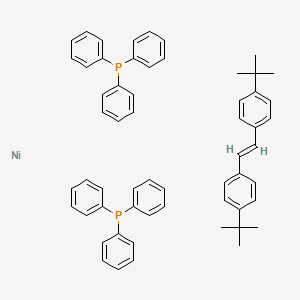
![7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12940547.png)


![3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B12940572.png)
